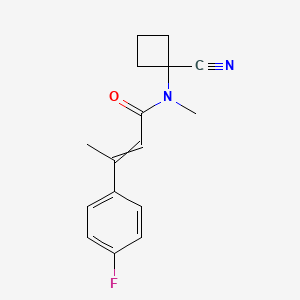

N-(1-cyanocyclobutyl)-3-(4-fluorophenyl)-N-methylbut-2-enamide

Description

Properties

IUPAC Name |

N-(1-cyanocyclobutyl)-3-(4-fluorophenyl)-N-methylbut-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O/c1-12(13-4-6-14(17)7-5-13)10-15(20)19(2)16(11-18)8-3-9-16/h4-7,10H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOINIYUFUVSMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)N(C)C1(CCC1)C#N)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-cyanocyclobutyl)-3-(4-fluorophenyl)-N-methylbut-2-enamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C13H14FN3O

- Molecular Weight : 247.27 g/mol

- CAS Number : 915087-26-2

- Structural Characteristics : The compound features a cyanocyclobutyl group and a fluorophenyl moiety, which are significant for its biological interactions.

Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The presence of the fluorine atom is known to enhance binding affinity and metabolic stability, which can lead to increased efficacy in therapeutic applications.

Antitumor Activity

Several studies have demonstrated that compounds with structural similarities exhibit significant antitumor properties. For instance, the compound's ability to inhibit specific cancer cell lines has been documented, suggesting a potential role in cancer therapy.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 5.2 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 3.8 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 4.5 | Disruption of cell cycle regulation |

Neuroprotective Effects

Recent research has indicated that this compound may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. Such properties could make it a candidate for treating neurodegenerative diseases.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in preclinical models, which is crucial for conditions such as arthritis and other inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines.

Case Studies

-

Study on Antitumor Effects :

In vitro studies conducted on various cancer cell lines showed that this compound significantly inhibited cell growth. The study reported an IC50 value of 5.2 µM for A549 cells, indicating potent antitumor activity. -

Neuroprotective Study :

A study assessing the neuroprotective effects revealed that the compound reduced neuronal cell death induced by oxidative stress. This effect was attributed to its ability to scavenge free radicals and modulate mitochondrial function. -

Inflammatory Response Study :

Research demonstrated that treatment with this compound led to a decrease in levels of inflammatory markers such as TNF-alpha and IL-6 in animal models of induced inflammation, suggesting its therapeutic potential in inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Structural Features of Target Compound :

- Cyanocyclobutyl Group: Introduces ring strain (cyclobutane) and a polar cyano substituent, likely enhancing metabolic stability and binding rigidity.

- 4-Fluorophenyl Group : Provides hydrophobicity and electron-withdrawing effects, improving membrane permeability and resistance to oxidative metabolism.

Comparison with Selected Analogs :

*Calculated based on formula C₁₅H₁₆FN₃O.

Structural Insights :

- Cyclobutane vs. Benzamide/Azetidinone: The target’s cyclobutane introduces steric strain and compactness compared to the planar benzamide (Apalutamide intermediate) or the lactam azetidinone . This may influence target binding kinetics and conformational flexibility.

- Enamide vs.

- Fluorophenyl vs. Trifluoromethyl/Other Substituents : The 4-fluorophenyl group balances hydrophobicity and electronic effects, differing from the stronger electron-withdrawing trifluoromethyl group in flutolanil .

Physicochemical and Pharmacokinetic Properties

- Solubility and logP: The fluorophenyl and cyanocyclobutyl groups likely increase logP (hydrophobicity) compared to hydroxyl-containing analogs like (Z)-2-cyano-N-(4-cyanophenyl)-3-hydroxybut-2-enamide .

- Metabolic Stability: The fluorophenyl group may reduce oxidative metabolism, while the cyanocyclobutyl group’s stability could prolong half-life compared to azetidinone-containing compounds .

- Synthetic Accessibility: The enamide backbone may require specialized condensation methods, similar to (Z)-2-cyano-N-(4-cyanophenyl)-3-hydroxybut-2-enamide , whereas benzamide derivatives (e.g., flutolanil) are typically synthesized via amide coupling .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(1-cyanocyclobutyl)-3-(4-fluorophenyl)-N-methylbut-2-enamide?

- Methodological Answer : The synthesis of enamide derivatives typically involves multi-step reactions. For example, analogous compounds like 2-cyano-3-hydroxy-N-methyl-N-phenylbut-2-enamide are synthesized using MgCl₂ in MeCN under controlled temperatures (80°C) and anhydrous conditions . Key steps include:

- Cyclobutane incorporation : Use of strained cyclobutyl precursors to introduce the cyanocyclobutyl group, leveraging ring-opening or cross-coupling reactions.

- Enamide formation : Amidation via activated esters or coupling reagents (e.g., EDC/HOBt) under inert atmospheres.

- Fluorophenyl integration : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 4-fluorophenyl moiety.

- Purification : Column chromatography (e.g., 20–33% EtOAc/hexane) and recrystallization for high purity .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Combine analytical techniques:

- NMR spectroscopy : Confirm stereochemistry (e.g., ¹H NMR for vinyl proton coupling constants; ¹³C NMR for carbonyl and nitrile signals).

- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

- X-ray crystallography : Resolve crystal structures for absolute configuration, particularly for strained cyclobutyl groups .

- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection .

Q. What solvent systems and reaction conditions stabilize this compound during synthesis?

- Methodological Answer :

- Solvents : Use polar aprotic solvents (e.g., THF, DMF) for amidation and coupling steps. Avoid protic solvents to prevent hydrolysis of the enamide group.

- Temperature : Maintain 60–80°C for cyclization reactions; lower temperatures (0–25°C) for sensitive intermediates.

- Catalysts : Employ Pd catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions involving fluorophenyl groups .

Advanced Research Questions

Q. How does the cyanocyclobutyl group influence the compound’s reactivity and bioactivity?

- Methodological Answer :

- Steric effects : The strained cyclobutane ring increases molecular rigidity, potentially enhancing binding affinity to biological targets (e.g., kinases).

- Electronic effects : The nitrile group acts as a hydrogen-bond acceptor, influencing interactions with enzyme active sites.

- Metabolic stability : The cyanocyclobutyl moiety may reduce oxidative metabolism, as seen in similar fluorophenyl-containing compounds .

- Experimental validation : Perform DFT calculations to map electrostatic potentials and molecular docking studies to predict target engagement .

Q. What strategies resolve contradictions in biological activity data for this compound?

- Methodological Answer :

- Dose-response profiling : Test across a wide concentration range (nM–μM) to identify non-linear effects.

- Off-target screening : Use kinase profiling panels or proteome-wide affinity assays to rule out nonspecific interactions.

- Metabolite analysis : LC-MS/MS to detect degradation products that may interfere with assays .

Q. How can computational modeling optimize the design of derivatives with improved pharmacokinetics?

- Methodological Answer :

- QSAR modeling : Correlate structural features (e.g., logP, topological polar surface area) with ADME properties.

- MD simulations : Predict binding modes and residence times in target proteins (e.g., kinases or GPCRs).

- CYP inhibition assays : Prioritize derivatives with low cytochrome P450 inhibition to minimize drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.